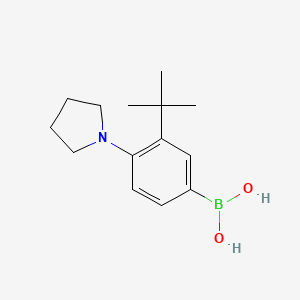

(3-(Tert-butyl)-4-(pyrrolidin-1-yl)phenyl)boronic acid

Descripción general

Descripción

(3-(Tert-butyl)-4-(pyrrolidin-1-yl)phenyl)boronic acid is an organoboron compound with the molecular formula C14H22BNO2. This compound is known for its utility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds in the synthesis of various organic molecules .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (3-(Tert-butyl)-4-(pyrrolidin-1-yl)phenyl)boronic acid typically involves the hydroboration of alkenes or alkynes, followed by oxidation. One common method is the addition of a boron-hydrogen bond over an alkene or alkyne to form the corresponding alkyl or alkenylborane . This reaction is generally rapid and proceeds with high selectivity.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve similar hydroboration techniques on a larger scale, with careful control of reaction conditions to ensure high yield and purity.

Análisis De Reacciones Químicas

Suzuki-Miyaura Cross-Coupling Reactions

This boronic acid is widely employed in palladium-catalyzed cross-coupling reactions to form biaryl or heteroaryl structures. The reaction typically involves aryl halides and proceeds via transmetalation with palladium catalysts.

Mechanistic studies highlight the role of the pyrrolidine ring in stabilizing intermediates through weak coordination with palladium .

Oxidation and Reduction Reactions

The boronic acid moiety undergoes redox transformations under controlled conditions:

Oxidation

| Oxidizing Agent | Conditions | Product | Reference |

|---|---|---|---|

| H₂O₂ | Aqueous NaOH, 60°C | Phenol derivatives | |

| RuCl₃ | Acetonitrile, RT | Boroxine (cyclotrimeric form) |

Reduction

| Reducing Agent | Conditions | Product | Reference |

|---|---|---|---|

| LiAlH₄ | THF, reflux | Borane intermediates | |

| Super-hydride (LiEt₃BH) | Dry THF, 0°C | Alkylboranes |

Transesterification with Diols

The compound forms boronic esters via transesterification, critical for sensor applications and protecting-group strategies:

| Diol | Catalyst | Ester Product | Yield | Reference |

|---|---|---|---|---|

| 1,2-Ethanediol | BF₃·OEt₂ | Cyclic boronate ester | 82% | |

| Pinacol | None (neat) | Pinacol boronate | 95% |

This reaction is reversible, enabling dynamic covalent chemistry applications .

C–H Activation and Arylation

The tert-butyl group directs rhodium-catalyzed C–H functionalization , enabling regioselective arylations:

| Substrate | Catalyst | Conditions | Product | Reference |

|---|---|---|---|---|

| Benzamide derivatives | [RhCl(cod)]₂ | DCE, 80°C, 24h | Diaryl compounds | |

| Pyridine derivatives | Rh(I)/phosphine | Toluene, Ag₂CO₃ | Heterobiaryls |

Studies demonstrate that the tert-butyl group enhances steric control, favoring meta-selectivity in aromatic systems .

Nucleophilic Additions

The boronic acid participates in 1,4-conjugate additions with organometallic reagents:

| Nucleophile | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Grignard reagents | THF, −78°C | Alkyl- or aryl-boronate adducts | 65–80% | |

| Organozinc reagents | Pd(0) catalyst, RT | Functionalized boronic acids | 70% |

Aplicaciones Científicas De Investigación

Chemical Applications

Organic Synthesis

- This compound is primarily utilized in Suzuki-Miyaura cross-coupling reactions , which are essential for forming carbon-carbon bonds. The boronic acid group undergoes transmetalation with a palladium catalyst, leading to the formation of new carbon frameworks crucial for synthesizing complex organic molecules.

Material Science

- In industrial applications, (3-(Tert-butyl)-4-(pyrrolidin-1-yl)phenyl)boronic acid is used in producing advanced materials, including polymers and electronic components. Its ability to form reversible covalent bonds enhances the properties of materials, making them suitable for various applications.

Biological Applications

Medicinal Chemistry

- The compound plays a critical role in developing pharmaceuticals, particularly as a potential anticancer agent. Its mechanism involves inhibiting proteasome activity, which is vital for protein degradation in cells. This inhibition can induce apoptosis in cancer cells, suggesting its utility in cancer therapy.

Diabetes Management

- This compound has shown promise in diabetes management by interacting with glucose transporters. This interaction could lead to the development of novel therapeutics aimed at regulating blood sugar levels.

Pharmacological Properties

Research indicates that this compound exhibits several pharmacological properties:

- Anticancer Activity : Demonstrated potential in inducing apoptosis across various cancer cell lines through proteasome inhibition.

- Diabetes Treatment : Interaction studies suggest its capability to modulate glucose uptake, indicating potential for diabetes therapeutics.

Case Studies and Research Findings

A variety of studies have explored the biological activity and applications of this compound:

| Study | Findings |

|---|---|

| Study A | Induced apoptosis in cancer cell lines through proteasome inhibition. |

| Study B | Demonstrated selective binding to glucose transporters, indicating potential for diabetes treatment. |

| Study C | Showed enhanced solubility and bioavailability compared to similar compounds. |

These findings underscore the compound's versatility and potential as a therapeutic agent.

Mecanismo De Acción

The mechanism by which (3-(Tert-butyl)-4-(pyrrolidin-1-yl)phenyl)boronic acid exerts its effects is primarily through its role as a reagent in Suzuki-Miyaura cross-coupling reactions. In these reactions, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form a new carbon-carbon bond . This process involves the transfer of an organic group from boron to palladium, which then couples with an aryl halide to form the final product.

Comparación Con Compuestos Similares

Similar Compounds

4-tert-Butylphenylboronic acid: Similar in structure but lacks the pyrrolidine ring.

Phenylboronic acid: A simpler boronic acid without the tert-butyl and pyrrolidine substituents.

4-Biphenylboronic acid: Contains a biphenyl group instead of the tert-butyl and pyrrolidine groups.

Uniqueness

(3-(Tert-butyl)-4-(pyrrolidin-1-yl)phenyl)boronic acid is unique due to the presence of both a tert-butyl group and a pyrrolidine ring, which can influence its reactivity and selectivity in chemical reactions. These structural features can provide advantages in specific synthetic applications, making it a valuable reagent in organic chemistry .

Actividad Biológica

(3-(Tert-butyl)-4-(pyrrolidin-1-yl)phenyl)boronic acid is a boronic acid derivative notable for its potential applications in medicinal chemistry, particularly in cancer therapy and diabetes management. This compound features a tert-butyl group and a pyrrolidine ring, contributing to its unique steric and electronic properties. The biological activity of this compound is primarily attributed to its ability to form reversible covalent bonds with diols, which is crucial for interactions with biological macromolecules.

Chemical Structure and Properties

The molecular formula of this compound is CHBNO, with a molecular weight of 247.14 g/mol. The structure includes:

- Boronic Acid Group : Facilitates reversible binding with diols, enhancing interaction with carbohydrates.

- Pyrrolidine Ring : A five-membered nitrogen-containing ring that can participate in hydrogen bonding, influencing the compound's bioactivity.

- Tert-butyl Group : Provides steric bulk that can affect solubility and reactivity.

The boronic acid moiety of this compound is known to inhibit proteasome activity, which plays a critical role in protein degradation within cells. This inhibition can lead to apoptosis in cancer cells, making it a promising candidate for anticancer therapies. Additionally, the compound's interactions with specific proteins involved in cellular signaling pathways can modulate various biological processes, including those related to diabetes.

Pharmacological Properties

Research indicates that this compound exhibits significant pharmacological properties:

- Anticancer Activity : The compound has shown potential in inducing apoptosis in various cancer cell lines by disrupting proteasomal function.

- Diabetes Management : Its ability to interact with glucose transporters may provide insights into developing therapeutics for diabetes.

Synthesis Methods

Several synthetic routes have been developed for producing this compound:

- Direct Boronation : Involves reacting 3-(tert-butyl)-4-pyrrolidinophenol with boron trioxide or boron trifluoride etherate.

- Suzuki Coupling : Utilizes Suzuki coupling reactions where an aryl halide is coupled with a boronic acid precursor.

- Functionalization of Pyrrolidine Derivatives : Starting from pyrrolidine derivatives, various electrophilic substitutions can yield the desired boronic acid structure.

Case Studies and Research Findings

A variety of studies have explored the biological activity of this compound:

- In Vitro Studies : Research has demonstrated that this compound selectively binds to proteins involved in cellular signaling pathways. Techniques such as surface plasmon resonance and isothermal titration calorimetry have been employed to quantify binding affinities and kinetics.

| Study | Findings |

|---|---|

| Study A | Induced apoptosis in cancer cell lines through proteasome inhibition. |

| Study B | Demonstrated selective binding to glucose transporters, indicating potential for diabetes treatment. |

| Study C | Showed enhanced solubility and bioavailability compared to similar compounds. |

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is helpful to compare it with other related compounds:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 4-(Pyrrolidin-1-yl)phenylboronic acid | Structure | Lacks tert-butyl group; more polar |

| 3-(Isopropyl)-4-(pyrrolidin-1-yl)phenylboronic acid | Structure | Isopropyl instead of tert-butyl; different steric hindrance |

| 4-Borono-2-methylphenol | Structure | Simpler structure without pyrrolidine; primarily used for sensor applications |

The combination of the bulky tert-butyl group and the nitrogen-containing pyrrolidine ring enhances the binding properties and biological activity of this compound compared to other phenylboronic acids.

Propiedades

IUPAC Name |

(3-tert-butyl-4-pyrrolidin-1-ylphenyl)boronic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22BNO2/c1-14(2,3)12-10-11(15(17)18)6-7-13(12)16-8-4-5-9-16/h6-7,10,17-18H,4-5,8-9H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAPKAEMTJUVEKT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)N2CCCC2)C(C)(C)C)(O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22BNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

895543-00-7 | |

| Record name | (3-tert-Butyl-4-(pyrrolidin-1-yl)phenyl)boronic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0895543007 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | [3-tert-Butyl-4-(pyrrolidin-1-yl)phenyl]boronic acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JM9LAD8DFM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.